molecular formula C17H17N5O2S3 B4643561 2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4643561
M. Wt: 419.6 g/mol
InChI Key: RQCKGCLJIPXJMK-UHFFFAOYSA-N
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Description

2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring system. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thiazole ring. Common synthetic routes include the reaction of appropriate thioamides with α-haloketones under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Compared to other thiazole derivatives, 2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE stands out due to its unique structure and specific biological activities. Similar compounds include:

Properties

IUPAC Name

2-[(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamoylamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-9-12(13(23)19-11-7-5-4-6-8-11)26-16(18-9)21-15(24)20-14-10(2)22(3)17(25)27-14/h4-8H,1-3H3,(H,19,23)(H2,18,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCKGCLJIPXJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=C(N(C(=S)S2)C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

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